N-Desmethyl vandetanib
Descripción general
Descripción
N-Desmethyl vandetanib is a metabolite of vandetanib, a once-daily oral anticancer drug that selectively inhibits vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) signaling pathways. Vandetanib has been evaluated in various clinical settings, including treatment for non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC), demonstrating antitumor activity and an acceptable safety profile .
Synthesis Analysis
The synthesis of N-Desmethyl vandetanib involves metabolic pathways in the liver where cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes play a crucial role. Specifically, CYP2C/3A and FMO1 are major enzymes participating in the formation of N-Desmethyl vandetanib and vandetanib N-oxide, respectively . The differential oxidation of vandetanib by human and rat hepatic microsomal systems has been studied, revealing the enzymatic mechanisms underlying the formation of its metabolites .
Molecular Structure Analysis
While the specific molecular structure analysis of N-Desmethyl vandetanib is not detailed in the provided papers, the parent compound, vandetanib, is a small-molecule tyrosine kinase inhibitor with a structure that allows it to inhibit multiple targets, including VEGFR-2 and -3, EGFR, and the RET tyrosine kinase receptor . The structural modifications resulting from the demethylation process likely affect the compound's pharmacokinetic properties and interactions with enzymes and transporters.
Chemical Reactions Analysis
The chemical reactions leading to the formation of N-Desmethyl vandetanib involve oxidative processes mediated by liver enzymes. The metabolism of vandetanib to its N-desmethyl derivative is attenuated by inhibitors of CYP3A and 2C, indicating the involvement of these enzymes in the demethylation process . Additionally, the interaction of vandetanib with renal organic cation transporter OCT2 suggests that it may affect the transport of other compounds, such as creatinine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Desmethyl vandetanib are not explicitly discussed in the provided papers. However, the properties of vandetanib, such as its oral bioavailability and pharmacokinetic profile supporting once-daily administration, are well-documented . Vandetanib's ability to inhibit critical pathways for tumor growth and angiogenesis is a result of its chemical structure and properties, which allow it to target multiple receptors involved in cancer progression .
Relevant Case Studies
Several clinical trials have been conducted to evaluate the efficacy and safety of vandetanib in various cancers. In NSCLC, vandetanib has shown antitumor activity and prolonged progression-free survival (PFS) in some studies . In the context of MTC, vandetanib has demonstrated clinical benefits in terms of PFS and objective response rate . The metabolism of vandetanib to N-Desmethyl vandetanib and its implications for efficacy and safety are areas of ongoing research .
Aplicaciones Científicas De Investigación
-
Asthma Treatment
- Field : Respiratory Pharmacology
- Application : Vandetanib, the parent compound of N-Desmethyl vandetanib, has been investigated for its potential anti-inflammatory and anti-contractile effects in asthma treatment .
- Methods : In vivo experiments were conducted to confirm the anti-contractile and anti-inflammatory effects of vandetanib. These included the establishment of an asthma model, measurement of airway resistance, and histological analysis .
- Results : Vandetanib was found to significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling .
-
Medullary Thyroid Cancer Treatment
- Field : Oncology
- Application : Vandetanib has been approved for the treatment of symptomatic or progressive medullary thyroid cancer in patients with unresectable, locally advanced, or metastatic disease .
- Methods : Approval was based on the results of a double-blind trial conducted in patients with medullary thyroid carcinoma .
- Results : The progression-free survival (PFS) analysis showed a marked improvement for patients randomized to vandetanib (hazard ratio = 0.35; 95% confidence interval, 0.24–0.53; P < 0.0001) .
Safety And Hazards
Vandetanib can prolong the QT interval, and it is contraindicated for use in patients with serious cardiac complications such as congenital long QT syndrome and uncompensated heart failure . The most common adverse events are rash, diarrhea, hypertension, fatigue, and asymptomatic QTc prolongation .
Direcciones Futuras
Vandetanib has shown promise in the treatment of various cancers, including medullary thyroid cancer . Ongoing phase II and III clinical trials will better define the appropriate schedule, the optimal setting of evaluation, and the safety of long-term use of vandetanib . The electrophysiological mechanisms of Vandetanib-induced cardiotoxicity are also being studied .
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O2/c1-28-19-9-15-18(10-20(19)29-11-13-4-6-24-7-5-13)25-12-26-21(15)27-17-3-2-14(22)8-16(17)23/h2-3,8-10,12-13,24H,4-7,11H2,1H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCPERSEGREUFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCC4CCNCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50416177 | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl vandetanib | |
CAS RN |
338992-12-4 | |
Record name | N-Desmethyl vandetanib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338992124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-bromo-2-fluorophenyl)-6-methoxy-7-(piperidin-4-ylmethoxy)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50416177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-DESMETHYL VANDETANIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4I43R5TNP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.